5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine
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Overview
Description
OUL232 is a potent inhibitor of mono-ADP-ribosylating enzymes, specifically targeting poly (ADP-ribose) polymerase (PARP) family members such as PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15 . This compound has shown significant potential in cancer and tumor research due to its ability to inhibit these enzymes effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OUL232 involves the preparation of a mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter . The compound is then further processed under specific conditions to achieve the desired purity and concentration.
Industrial Production Methods
Industrial production of OUL232 typically involves large-scale synthesis using similar methods as described above, with additional steps to ensure high purity and consistency. The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
OUL232 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: OUL232 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
OUL232 has a wide range of scientific research applications, including:
Mechanism of Action
OUL232 exerts its effects by inhibiting the activity of mono-ADP-ribosylating PARP enzymes. These enzymes are involved in various cellular processes, including DNA repair, gene expression regulation, and cell cycle control . By inhibiting these enzymes, OUL232 disrupts these processes, leading to cell death in cancer cells and providing a potential therapeutic approach for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A PARP1 and PARP2 inhibitor with selectivity and oral activity.
Niraparib: A PARP1 and PARP2 inhibitor with anti-tumor activity.
3-Aminobenzamide: An effective PARP inhibitor used in various research applications.
Uniqueness of OUL232
OUL232 is unique due to its high potency and selectivity for mono-ADP-ribosylating PARP enzymes, particularly PARP10, PARP12, and PARP15 . It is the most potent PARP10 inhibitor described to date and the first PARP12 inhibitor ever reported . This makes OUL232 a valuable tool for studying the functions of these enzymes and their potential therapeutic applications.
Biological Activity
5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current knowledge regarding its biological activity, including antimicrobial, antiviral, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₇H₉N₅O₂
- Molecular Weight : 195.18 g/mol
- CAS Number : 219715-62-5
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 μg/mL to 125 μg/mL against various pathogens including Mycobacterium bovis and Staphylococcus aureus .
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
Compound A | 31.25 | Mycobacterium bovis |
Compound B | 62.50 | Staphylococcus aureus |
Compound C | 125.00 | Escherichia coli |
Antiviral Activity
The antiviral potential of triazole derivatives has been explored in various studies. For instance, compounds with similar structures have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The specific activity of this compound in this context remains to be fully elucidated but is anticipated based on its structural analogs .
Anticancer Properties
Triazole derivatives are also recognized for their anticancer activities. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways related to cell proliferation and survival .
Case Studies
Several case studies have reported on the synthesis and biological evaluation of similar compounds:
- Synthesis and Testing of Triazole Derivatives : In a study focusing on the synthesis of various triazole derivatives, several compounds were evaluated for their anticancer activities against different cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range .
- Antimicrobial Screening : Another study systematically screened a library of triazole derivatives for antimicrobial activity against clinical isolates. The results showed that some compounds had comparable efficacy to standard antibiotics .
Properties
Molecular Formula |
C10H10N4O2S |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
5,8-dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine |
InChI |
InChI=1S/C10H10N4O2S/c1-15-5-3-4-6(16-2)8-7(5)14-9(11)12-13-10(14)17-8/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
FSNNMBVVDWKKCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC3=NN=C(N23)N |
Origin of Product |
United States |
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